molecular formula C22H21N7O B6532223 3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea CAS No. 1019098-49-7

3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea

Cat. No. B6532223
M. Wt: 399.4 g/mol
InChI Key: NCOXGRPRWLSZRB-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is 399.18075832 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea involves the reaction of 3,5-dimethylaniline with 4-nitrophenyl isocyanate to form 3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)urea, which is then reduced to 3-(3,5-dimethylphenyl)-1-(4-aminophenyl)urea. This intermediate is then reacted with 6-(1H-pyrazol-1-yl)pyridazin-3-amine to form the final product.

Starting Materials
3,5-dimethylaniline, 4-nitrophenyl isocyanate, 6-(1H-pyrazol-1-yl)pyridazin-3-amine

Reaction
Step 1: 3,5-dimethylaniline is reacted with 4-nitrophenyl isocyanate in the presence of a suitable solvent and catalyst to form 3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)urea., Step 2: The nitro group in 3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)urea is reduced to an amino group using a suitable reducing agent to form 3-(3,5-dimethylphenyl)-1-(4-aminophenyl)urea., Step 3: 3-(3,5-dimethylphenyl)-1-(4-aminophenyl)urea is reacted with 6-(1H-pyrazol-1-yl)pyridazin-3-amine in the presence of a suitable solvent and catalyst to form the final product, 3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-15-12-16(2)14-19(13-15)26-22(30)25-18-6-4-17(5-7-18)24-20-8-9-21(28-27-20)29-11-3-10-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOXGRPRWLSZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3,5-dimethylphenyl)urea

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